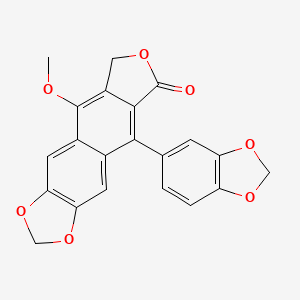

Justicidin F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Justicidin F is a natural product found in Justicia procumbens with data available.

Análisis De Reacciones Químicas

Key Structural Features Influencing Reactivity

Justicidin F contains:

-

A naphthalene core with methoxy substitutions at C-6 and C-7 (Table 1)

-

A lactone ring fused to the naphthalene system

-

A benzodioxole moiety at C-1'

Table 1: Substituent positions in this compound

| Position | Functional Group |

|---|---|

| C-6 | Methoxy (-OCH3) |

| C-7 | Methoxy (-OCH3) |

| C-8 | Proton (-H) |

| C-1' | Benzodioxole |

These groups dictate reactivity patterns:

-

Electrophilic aromatic substitution favored at electron-rich positions (C-5/C-8)

-

Lactone ring susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis)

-

Methoxy groups participate in demethylation or oxidative coupling reactions

Documented Reaction Pathways for Arylnaphthalene Lignans

While direct studies on this compound are lacking, analogous transformations from justicidin B and related lignans suggest potential reactivity:

2.1. Oxidative Demethylation

Methoxy groups undergo oxidative removal using strong oxidants:

-

Reagent : BBr3 in CH2Cl2 at -78°C → -20°C

-

Mechanism : Lewis acid-mediated cleavage of methyl ethers

2.2. Lactone Ring Modifications

The strained γ-lactone undergoes ring-opening under basic conditions:

-

Applications : Precursor for esterification or amide formation

2.3. Electrophilic Aromatic Substitution

Nitration :

Table 2: Representative reaction yields for lignan nitration

| Lignan | Nitration Position | Yield (%) | Reference |

|---|---|---|---|

| Justicidin B | C-5 | 62 | |

| Taiwanin C | C-8 | 58 |

Biotransformation Pathways

Plant cytochrome P450 enzymes catalyze key modifications in lignan biosynthesis:

In Linum species :

-

O-Methylation : S-adenosylmethionine-dependent transferases add methoxy groups

-

Oxidative coupling : Dirigent proteins mediate stereoselective dimerization

Synthetic Challenges and Strategies

Key Steps from Justicidin B Synthesis :

-

Suzuki-Miyaura cross-coupling : For aryl-alkyl bond formation

-

Cation-induced cyclization : BF3·Et2O mediates naphthalene ring closure (69% yield)

-

Oxidative aromatization : Air/O2 under basic conditions completes the aromatic system

Table 3: Optimized cyclization conditions for naphthalene core formation

| Entry | Acid | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | BF3·Et2O | -40 | 69 |

| 2 | TfOH | 0 | Trace |

| 3 | TFA | 0 | 40 |

Propiedades

Número CAS |

30403-00-0 |

|---|---|

Fórmula molecular |

C21H14O7 |

Peso molecular |

378.3 g/mol |

Nombre IUPAC |

9-(1,3-benzodioxol-5-yl)-5-methoxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C21H14O7/c1-23-20-12-6-17-16(27-9-28-17)5-11(12)18(19-13(20)7-24-21(19)22)10-2-3-14-15(4-10)26-8-25-14/h2-6H,7-9H2,1H3 |

Clave InChI |

BBROIWXMVHRRMJ-UHFFFAOYSA-N |

SMILES |

COC1=C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |

SMILES canónico |

COC1=C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |

Key on ui other cas no. |

30403-00-0 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.